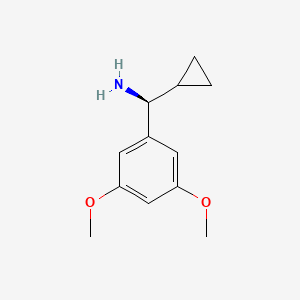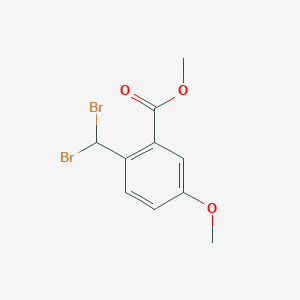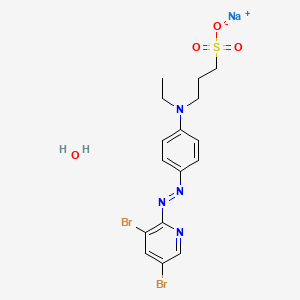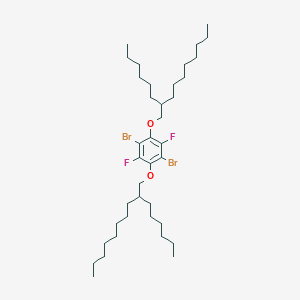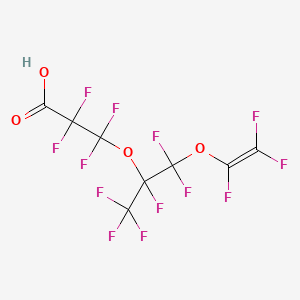![molecular formula C14H14OS B12843741 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring. The molecular formula of this compound is C14H14OS, and it has a molecular weight of 230.32 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the biphenyl compound with a methylthiol reagent in the presence of a base.
Introduction of Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved by reacting the biphenyl compound with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Biphenyl derivatives
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and medicinal chemistry.
Medicine
In medicine, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is investigated for its therapeutic potential. It may be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methylsulfanyl group may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The methanol group may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]acetonitrile: This compound has a similar structure but with an acetonitrile group instead of a methanol group.
4-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl: This compound has a methyl group instead of a methanol group.
Uniqueness
The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14OS |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
[4-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 |
Clé InChI |
IMJUIJRAAQVLQP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
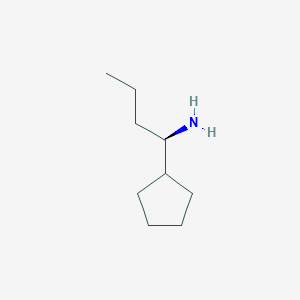
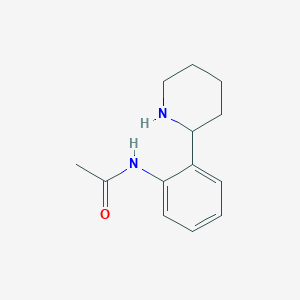
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
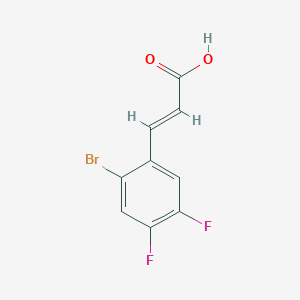
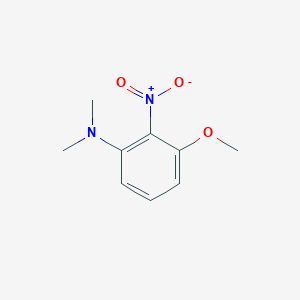
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

